molecular formula C27H33N3O4S B3006481 N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-31-5

N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B3006481
CAS No.: 878059-31-5
M. Wt: 495.64
InChI Key: ZNJIJIPJRUFLCB-UHFFFAOYSA-N
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Description

N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a structurally complex molecule featuring a mesityl (2,4,6-trimethylphenyl) group attached to an acetamide core, which is further linked via a sulfonyl bridge to a 1H-indol-3-yl moiety. The indole ring is substituted with a 2-oxoethyl chain bearing a 4-methylpiperidin-1-yl group. This compound shares structural motifs with several pharmacologically relevant analogs, particularly in its sulfonamide and heterocyclic components, which are common in ligands targeting receptors such as 5-HT6 or enzymes like kinases . Its synthesis likely involves multi-step reactions, including sulfonylation, amidation, and heterocyclic functionalization, as observed in related compounds .

Properties

IUPAC Name

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O4S/c1-18-9-11-29(12-10-18)26(32)16-30-15-24(22-7-5-6-8-23(22)30)35(33,34)17-25(31)28-27-20(3)13-19(2)14-21(27)4/h5-8,13-15,18H,9-12,16-17H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJIJIPJRUFLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-mesityl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities, including antiproliferative effects, anti-inflammatory properties, and its mechanism of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H33N3O2S
  • Molecular Weight : 463.64 g/mol
  • CAS Number : 878059-31-5
  • Purity : Typically 95% .

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the indole nucleus followed by sulfonylation and acetamide formation. The detailed synthetic route is often proprietary but is crucial for producing compounds with high purity for biological testing.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of N-mesityl derivatives against various cancer cell lines. For instance, compounds structurally related to N-mesityl have shown promising results in inhibiting the growth of HeLa, MCF-7, and HT-29 cancer cell lines. Notably, one derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent anticancer activity .

Cell LineCompoundIC50 (μM)
HeLa7d0.52
MCF-77d0.34
HT-297d0.86

Mechanistic studies suggest that these compounds induce apoptosis and arrest cell cycle progression at the G2/M phase, similar to known tubulin polymerization inhibitors like colchicine .

Anti-inflammatory Activity

In vitro studies have demonstrated that N-mesityl derivatives possess significant anti-inflammatory properties. Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in macrophage models. Additionally, they exhibit inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation .

CompoundCOX Inhibition (%)Remarks
5dHighDual COX/5-LOX inhibitor
4eModerateSelective against COX

Antimicrobial Activity

The antimicrobial potential of N-mesityl derivatives has also been explored. Certain compounds demonstrate selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica. This activity correlates with their structural features, particularly the presence of the indole moiety, which is known for its bioactivity .

Case Studies

Several case studies highlight the effectiveness of N-mesityl derivatives in preclinical settings:

  • Cancer Treatment : A study involving a series of indole-based compounds showed that modifications to the sulfonamide group significantly enhanced antiproliferative activity against breast cancer cells.
  • Inflammatory Disorders : Research indicated that these compounds could serve as potential therapeutic agents for conditions characterized by chronic inflammation due to their ability to modulate inflammatory pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound’s structure can be dissected into three key regions for comparison:

Mesityl-acetamide core : The mesityl group introduces steric bulk and lipophilicity, distinguishing it from analogs with smaller aryl groups (e.g., 4-iodophenyl in 3a or biphenyl in N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ).

Sulfonyl-indole linkage : The 1H-indol-3-yl-sulfonyl group is a recurring motif in compounds like 3a–v and 6d–l , though substituents on the indole (e.g., 5-fluoro in 3a ) or sulfonamide position (e.g., piperidinyl in 6g ) vary.

4-Methylpiperidinyl-oxoethyl side chain : This six-membered ring contrasts with piperazine derivatives in 6d–l , which often include benzhydryl or bis(4-fluorophenyl)methyl groups. The methyl group on piperidine may reduce basicity compared to piperazine analogs.

Table 1: Key Structural and Physical Properties of Analogs

Compound Name / ID Core Structure Modifications Yield (%) Melting Point (°C) Key Characterization Methods
6d–l Benzhydrylpiperazinyl-sulfonamide Variable 132–230 ¹H/¹³C/¹⁹F NMR, MS
3a 4-Iodophenyl-sulfonyl, 5-fluoroindole, piperazine N/A N/A NMR, MS
14 Docosyloxy-phenyl, nitro group ~46* N/A Silica gel chromatography
N-(2-(1H-indol-3-yl)ethyl)-... Biphenyl-fluoro, ethylindole N/A N/A X-ray crystallography (reference)

*Estimated from starting material (200 mg → 92.5 mg with impurities).

Physical and Spectroscopic Properties

  • Melting Points : While the target compound’s melting point is unreported, analogs with rigid sulfonamide backbones (e.g., 6g at 230°C ) suggest a high melting point due to the mesityl group’s steric stabilization.
  • Spectroscopic Data :
    • ¹H NMR : Key signals include the mesityl methyl groups (~2.3 ppm), indole C2–H (~7.6 ppm), and piperidinyl protons (~1.5–3.0 ppm) .
    • MS : Molecular ion peaks ([M+H]⁺) should align with the molecular formula, as seen in 6d–l (ESI-MS) .
  • Solubility : The mesityl group may reduce aqueous solubility compared to polar analogs like 3a , which contain iodophenyl or methoxy groups.

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